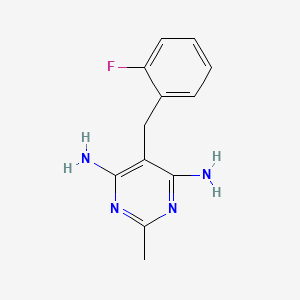

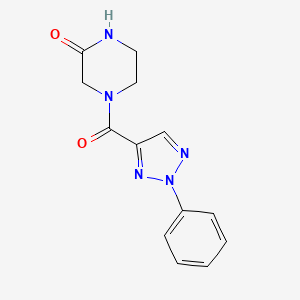

6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine” is a chemical compound. However, the specific details about this compound are not readily available1.

Synthesis Analysis

The specific synthesis process for “6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine” is not readily available. However, there are related compounds such as urolithins that have been synthesized and evaluated for their biological activities2.Molecular Structure Analysis

The molecular structure of “6-Amino-5-(2-fluorobenzyl)-2-methyl-4-pyrimidinylamine” is not readily available. HoweverAplicaciones Científicas De Investigación

Herbicide Synthesis

A study explored the synthesis of 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, key intermediates for pyrimidinyloxybenzylamine herbicides. These were synthesized using 2,6-difluorobenzaldehyde, leading to the creation of novel compounds whose structures were confirmed via 1H NMR and MS, indicating the potential application in herbicide development (Gong Qi-sun, 2005).

Fluorescent Sensors for Metal Ions

The design and characterization of compounds for selective recognition of aluminum ions were detailed, demonstrating an "OFF-ON type" mode in presence of Al3+ ion. This sensor's high sensitivity supports its use in detecting Al3+ with a good association constant, also applied for bacterial cell imaging and logic gate applications (N. Yadav & Ashutosh Kumar Singh, 2018).

Drug Development

Research into the stereochemistry of catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil provided insights into the anti addition of hydrogen to the pyrimidine at specific sites, aiding understanding of drug metabolism and development strategies (D. Gani, P. Hitchcock, D. W. Young, 1985).

Pharmacological Research

A study on the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), which is under development for Alzheimer's disease treatment, highlights the compound's ability to selectively inhibit PDE9 activity. This research provides a foundation for developing treatments targeting cognitive disorders (F. Wunder et al., 2005).

Larvicidal Activity

The synthesis and larvicidal activity of pyrimidine derivatives linked with morpholinophenyl were explored, showing significant activity against third instar larvae. This indicates potential applications in developing insecticidal agents (S. Gorle et al., 2016).

Antiviral Research

Exploring the role of chloro-fluoro substitution in pyrimidinones demonstrated significant inhibitory activity against HIV-1, indicating the structural influence on antiviral efficacy. This research could guide the design of new antiretroviral drugs (D. Rotili et al., 2014).

Propiedades

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4/c1-7-16-11(14)9(12(15)17-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYYOMSMQREKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)CC2=CC=CC=C2F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![6-benzyl-2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2889051.png)

![N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2889052.png)

![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)

![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)

![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)

![N-benzyl-2-(3-(2-(pyridin-4-ylthio)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2889070.png)